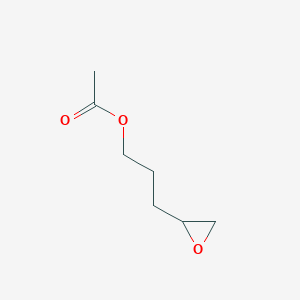
3-(Oxiran-2-yl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxiran-2-yl)propyl acetate is an organic compound that features an oxirane (epoxide) ring attached to a propyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)propyl acetate typically involves the reaction of an epoxide precursor with acetic acid or its derivatives. One common method is the epoxidation of allyl acetate using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxiran-2-yl)propyl acetate undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Substitution Reactions: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Tertiary amines, Lewis acids
Solvents: Dichloromethane, acetonitrile
Major Products Formed
β-Substituted Alcohols: Formed through ring-opening reactions
Substituted Acetates: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
3-(Oxiran-2-yl)propyl acetate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of epoxy resins and polymeric materials with enhanced properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable and reactive intermediates.
Biological Studies: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-(Oxiran-2-yl)propyl acetate primarily involves the reactivity of the epoxide ring. The ring strain in the oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Oxide: A simpler epoxide with similar reactivity but lacks the acetate group.
Propylene Oxide: Another epoxide with a similar structure but different substituents.
Glycidyl Acetate: Similar to 3-(Oxiran-2-yl)propyl acetate but with a different alkyl chain length.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an acetate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both ring-opening and substitution reactions makes it a valuable intermediate in various applications .
Propiedades
Número CAS |
59287-65-9 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-(oxiran-2-yl)propyl acetate |
InChI |
InChI=1S/C7H12O3/c1-6(8)9-4-2-3-7-5-10-7/h7H,2-5H2,1H3 |
Clave InChI |
AVTRXHPXQNZVFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

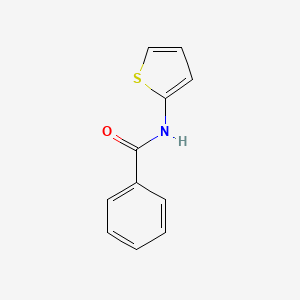
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

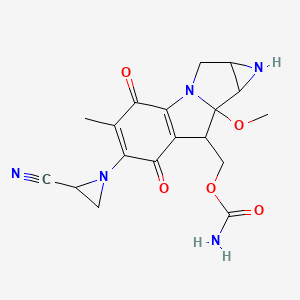
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
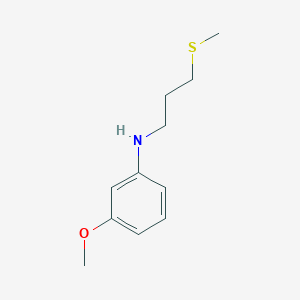
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
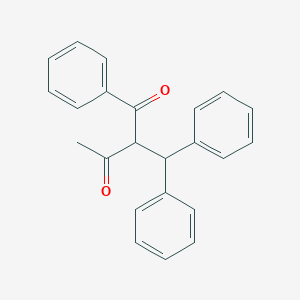
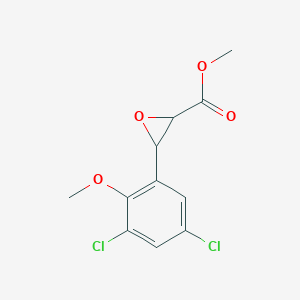

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
